molecular formula C6H5NOS B6604387 3-(isocyanatomethyl)thiophene CAS No. 114546-13-3

3-(isocyanatomethyl)thiophene

Cat. No. B6604387
CAS RN: 114546-13-3
M. Wt: 139.18 g/mol
InChI Key: JOOMUQIUCLRJPG-UHFFFAOYSA-N
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Description

3-(Isocyanatomethyl)thiophene, also known as IMT, is a sulfur-containing compound that is widely used in the fields of organic synthesis and drug discovery. It is a versatile synthetic building block and can be used in a variety of applications. IMT can be used for the synthesis of heterocycles, such as thiophene, pyrrole, and furan, as well as for the synthesis of drugs and other organic compounds. IMT is a highly reactive compound and has been used in a variety of laboratory experiments.

Mechanism of Action

3-(isocyanatomethyl)thiophene is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of 3-(isocyanatomethyl)thiophene and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. 3-(isocyanatomethyl)thiophene can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.
Biochemical and Physiological Effects
3-(isocyanatomethyl)thiophene is a highly reactive compound and can react with other molecules in a variety of ways. The most common reaction is the formation of a covalent bond between the sulfur atom of 3-(isocyanatomethyl)thiophene and a carbon atom of another molecule. This reaction is known as a substitution reaction and can be used to synthesize a variety of compounds. 3-(isocyanatomethyl)thiophene can also react with other molecules through hydrogen bonding, which can be used to form a variety of organic compounds.

Advantages and Limitations for Lab Experiments

3-(isocyanatomethyl)thiophene is a highly reactive compound and can be used in a variety of laboratory experiments. The main advantage of using 3-(isocyanatomethyl)thiophene is its high reactivity, which allows for the synthesis of a variety of compounds. However, 3-(isocyanatomethyl)thiophene also has some disadvantages, such as its toxicity and potential for explosion. Additionally, 3-(isocyanatomethyl)thiophene is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

3-(isocyanatomethyl)thiophene has a wide range of potential applications, including the synthesis of drugs and other organic compounds. Additionally, 3-(isocyanatomethyl)thiophene can be used in a variety of laboratory experiments to study the reactivity of different molecules. In the future, 3-(isocyanatomethyl)thiophene may be used in the development of new drugs and other compounds, as well as in the synthesis of more complex molecules. Additionally, 3-(isocyanatomethyl)thiophene may be used in the development of new materials and technologies.

Scientific Research Applications

3-(isocyanatomethyl)thiophene has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of a variety of heterocycles, such as thiophene, pyrrole, and furan. 3-(isocyanatomethyl)thiophene can also be used as a starting material for the synthesis of drugs and other organic compounds. 3-(isocyanatomethyl)thiophene has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer drugs.

properties

IUPAC Name

3-(isocyanatomethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOMUQIUCLRJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-thiopheneacetic acid (2.84 g, 20 mmol) in dry toluene (22.5 mL) was added dry triethylamine (2.93 mL, 4.2 mmol) and diphenyl phosphorylazide (4.31 mL, 4 mmol). The mixture was stirred at room temperature for 0.5 hours, and then heated at reflux for a further 3 hours. After cooling, the mixture was concentrated under reduced pressure and purified by distillation using an oil pump to give thiophen-3-ylmethyl isocyanate (1.14 g, 40%) as a colourless oil.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.93 mL
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One

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